molecular formula C7H7N3 B12977187 3-Methylpyrazolo[1,5-a]pyrimidine

3-Methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12977187
M. Wt: 133.15 g/mol
InChI Key: IWHCRXIOIHHNHX-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. One common method involves the reaction of 3-methyl-1H-pyrazol-5-amine with β-enaminones under microwave irradiation at 180°C, yielding 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88-96%) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with considerations for reaction efficiency, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methylpyrazolo[1,5-a]pyrimidine has been identified as a strategic compound for various scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

3-Methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

  • 2-Methylpyrazolo[1,5-a]pyrimidine
  • 7-Substituted pyrazolo[1,5-a]pyrimidines

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H7N3/c1-6-5-9-10-4-2-3-8-7(6)10/h2-5H,1H3

InChI Key

IWHCRXIOIHHNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC=CN2N=C1

Origin of Product

United States

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